molecular formula C13H12O3 B1456592 6-(2-Hydroxyethyl)-1-naphthoic acid CAS No. 614754-39-1

6-(2-Hydroxyethyl)-1-naphthoic acid

Cat. No.: B1456592
CAS No.: 614754-39-1
M. Wt: 216.23 g/mol
InChI Key: JHBPZMUJFQKDMK-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)-1-naphthoic acid is an organic compound belonging to the class of naphthoic acids It features a naphthalene ring system substituted with a hydroxyethyl group and a carboxylic acid group

Biochemical Analysis

Biochemical Properties

6-(2-Hydroxyethyl)-1-naphthoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as γ-glutamyltranspeptidases, which are involved in glutathione metabolism . These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative stress. The compound’s ability to bind to specific enzymes and proteins suggests its potential as a biochemical tool for studying enzyme mechanisms and cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, the compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activities . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to fatty acid metabolism and energy production . The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Its role in these pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s biological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical activities. Its localization within the cell can affect its function and interactions with other biomolecules, highlighting the importance of understanding its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Hydroxyethyl)-1-naphthoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with chloroacetic acid, followed by hydrolysis and subsequent reduction to introduce the hydroxyethyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride, followed by hydrolysis under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Hydroxyethyl)-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 6-(2-Carboxyethyl)-1-naphthoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 6-(2-Hydroxyethyl)-1-naphthyl alcohol.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 6-(2-Carboxyethyl)-1-naphthoic acid

    Reduction: 6-(2-Hydroxyethyl)-1-naphthyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-(2-Hydroxyethyl)-1-naphthoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-Naphthoic acid: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.

    2-Hydroxy-1-naphthoic acid: Similar structure but with the hydroxy group directly attached to the naphthalene ring.

    6-(2-Methoxyethyl)-1-naphthoic acid: Contains a methoxyethyl group instead of a hydroxyethyl group, leading to different chemical behavior.

Uniqueness: 6-(2-Hydroxyethyl)-1-naphthoic acid is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-(2-hydroxyethyl)naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-7-6-9-4-5-11-10(8-9)2-1-3-12(11)13(15)16/h1-5,8,14H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBPZMUJFQKDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCO)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855700
Record name 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614754-39-1
Record name 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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